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Compound of Interest

Compound Name: CCZzo1048

Cat. No.: B12417215

This guide provides a detailed comparison of CCZ01048, an a-melanocyte-stimulating
hormone (a-MSH) analog, with other radiolabeled peptides for targeting the melanocortin 1
receptor (MC1R) in melanoma. The data presented herein is intended for researchers,
scientists, and drug development professionals working on molecular imaging and radionuclide
therapy.

CCZ01048 is a promising candidate for PET imaging of malignant melanoma due to its high
binding affinity for MC1R, rapid internalization into melanoma cells, and high in vivo stability.[1]
Studies have shown that the introduction of a cationic piperidine (Pip) linker in CCZ01048
improves tumor uptake and generates high tumor-to-normal tissue contrast in preclinical
melanoma models.[2][3]

Quantitative Comparison of MC1R-Targeting
Peptides

The following tables summarize the in vitro binding affinities and in vivo tumor uptake of
CCZ01048 and its analogs.

Table 1: In Vitro Binding Affinity for MC1R
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Compound Linker Ki (nM) Cell Line
DOTA-Pip-Nle-

CCz01048 0.31[1] B16F10
CycMSHhex
DOTA-PEG2-Nle- >2-fold higher than

CCz01047 B16F10
CycMSHhex CCZz01048|2]
DOTA-Pip-Pip-Nle- ~2-fold lower than

CCZ01056 B16F10
CycMSHhex CCZz01048|2]
Ga-DOTA-Pip-Nle-

natGa-CCz01048 0.69 Human MC1R
CycMSHhex
Ga-DOTA-Pip-(N-

natGa-CCz01099 6.62 Human MC1R

Me)4-MTII

Table 2: In Vivo Tumor Uptake in B16F10 Melanoma Mouse Model (68Ga-labeled)

Compound

1 h p.i. (%IDIg)

2 h p.i. (%IDIg)

68Ga-CCz01048

12.3 + 3.3[2][3]

21.9 + 4.6[2][3]

68Ga-CCz01047

8.0 £ 3.0[2][3]

N/A

68Ga-CCZ01056

6.5 + 1.4[2][3]

N/A

Table 3: Tumor-to-Tissue Ratios for 68Ga-CCZ01048 at 2 h p.i.[2][3]

Tissue Ratio
Tumor-to-Blood 96.4 +13.9
Tumor-to-Muscle 210.9 + 20.9
Tumor-to-Bone 39.6+11.9
Tumor-to-Kidney 40+09

Table 4: In Vivo Tumor Uptake in Human SK-MEL-1 Melanoma Mouse Model[4]
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Compound 1 h p.i. (%IDIg) 2 h p.i. (%IDIg)
68Ga-CCz01048 6.42 £ 0.63 6.59+1.31
18F-CCZ01064 2.71+£0.55 3.05+0.47

Experimental Protocols
In Vitro Competitive Binding Assay

Human melanoma B16F10 cells were used to determine the binding affinity of the peptides to
MC1R.[2] The assay measures the concentration of the test compound required to inhibit 50%
of the binding of a radiolabeled standard ([125/]NDP-aMSH) to the receptor. The inhibition
constant (Ki) is then calculated from the IC50 value. For selectivity studies, cell membranes
from cells expressing human MC1R, MC3R, MC4R, and MC5R were used.[5]

Cell Culture and Tumor Implantation

B16F10 (mouse melanoma) or SK-MEL-1 (human melanoma) cells were cultured in
appropriate media.[2][4] For in vivo studies, C57BL/6J mice (for B16F10) or NODSCID mice
(for SK-MEL-1) were subcutaneously inoculated with a suspension of the respective melanoma
cells. Tumors were allowed to grow to a suitable size for imaging and biodistribution studies.[2]

[4]

Radiolabeling

Peptides were labeled with 68Ga obtained from a 68Ge/68Ga generator. The radiolabeling
process was performed under controlled conditions to achieve high radiochemical purity
(>95%).[4]

PETI/CT Imaging and Biodistribution

Tumor-bearing mice were injected intravenously with the 68Ga-labeled peptides.[2][3] PET/CT
imaging was performed at specified time points (e.g., 1 h and 2 h post-injection) to visualize the
biodistribution of the radiotracer.[2][3][4] For biodistribution studies, tissues and organs were
collected post-imaging, weighed, and the radioactivity was measured using a gamma counter.
The uptake in each organ was calculated and expressed as a percentage of the injected dose
per gram of tissue (%ID/qg).[2][3][4]
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In Vivo Stability

The stability of the radiolabeled peptides in vivo was assessed by analyzing blood plasma or

urine samples from mice at various times post-injection using radio-HPLC.[2][6]

Blocking Study

To confirm that the tumor uptake was MC1R-mediated, a blocking study was performed by co-
injecting an excess amount of the non-radioactive ("cold") peptide along with the radiolabeled
tracer. A significant reduction in tumor uptake in the presence of the cold peptide indicates
specific binding to the MC1R.[2][3][4]

Visualizations
MCI1R Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

